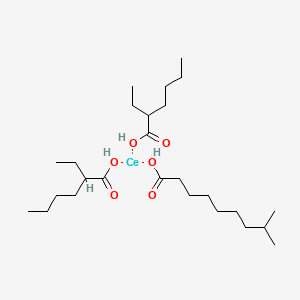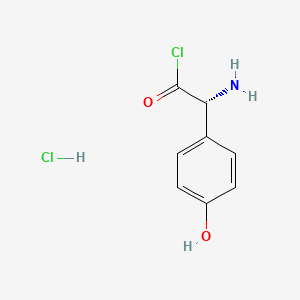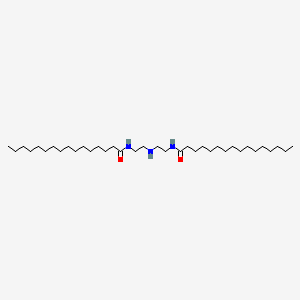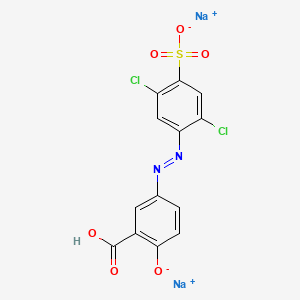
Potassium (1)-2-hydroxy-4-(methylthio)butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (1)-2-hydroxy-4-(methylthio)butyrate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a potassium ion, a hydroxy group, and a methylthio group attached to a butyrate backbone. Its structure allows it to participate in a variety of chemical reactions and makes it useful in different industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1)-2-hydroxy-4-(methylthio)butyrate typically involves the reaction of 2-hydroxy-4-(methylthio)butyric acid with a potassium base. The reaction is usually carried out in an aqueous medium to facilitate the dissolution of the potassium base and the acid. The reaction conditions often include moderate temperatures and stirring to ensure complete reaction and formation of the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems for mixing and temperature control ensures consistent product quality.
化学反応の分析
Types of Reactions
Potassium (1)-2-hydroxy-4-(methylthio)butyrate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methylthio group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-oxo-4-(methylthio)butyrate, while reduction can produce 2-hydroxy-4-(methylthio)butanol.
科学的研究の応用
Potassium (1)-2-hydroxy-4-(methylthio)butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a supplement in certain metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of Potassium (1)-2-hydroxy-4-(methylthio)butyrate involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups allow it to participate in various biochemical reactions. It can act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and detoxification.
類似化合物との比較
Similar Compounds
Sodium (1)-2-hydroxy-4-(methylthio)butyrate: Similar in structure but with a sodium ion instead of potassium.
Calcium (1)-2-hydroxy-4-(methylthio)butyrate: Contains a calcium ion, which can affect its solubility and reactivity.
Magnesium (1)-2-hydroxy-4-(methylthio)butyrate: Another similar compound with a magnesium ion.
Uniqueness
Potassium (1)-2-hydroxy-4-(methylthio)butyrate is unique due to the presence of the potassium ion, which can influence its solubility, reactivity, and biological activity. The potassium ion can also affect the compound’s interaction with enzymes and other biomolecules, making it distinct from its sodium, calcium, and magnesium counterparts.
特性
CAS番号 |
94087-93-1 |
|---|---|
分子式 |
C5H9KO3S |
分子量 |
188.29 g/mol |
IUPAC名 |
potassium;2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C5H10O3S.K/c1-9-3-2-4(6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
InChIキー |
QPGIAWUCRXQJRD-UHFFFAOYSA-M |
正規SMILES |
CSCCC(C(=O)[O-])O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)

![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)









